molecular formula C21H24N2O4 B4436826 2-(4-benzyl-2-oxo-3-morpholinyl)-N-(4-ethoxyphenyl)acetamide

2-(4-benzyl-2-oxo-3-morpholinyl)-N-(4-ethoxyphenyl)acetamide

Cat. No. B4436826
M. Wt: 368.4 g/mol
InChI Key: ZHDVBQLVDWGHIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-benzyl-2-oxo-3-morpholinyl)-N-(4-ethoxyphenyl)acetamide, also known as BEME, is a chemical compound that has been widely studied for its potential applications in scientific research. BEME is a member of the family of N-phenylacetamide derivatives, which have been shown to exhibit a range of biological activities. In

Mechanism of Action

The mechanism of action of 2-(4-benzyl-2-oxo-3-morpholinyl)-N-(4-ethoxyphenyl)acetamide is not fully understood, but it is believed to involve the modulation of the activity of certain enzymes and receptors in the body. 2-(4-benzyl-2-oxo-3-morpholinyl)-N-(4-ethoxyphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-(4-benzyl-2-oxo-3-morpholinyl)-N-(4-ethoxyphenyl)acetamide has also been shown to activate the adenosine A1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
2-(4-benzyl-2-oxo-3-morpholinyl)-N-(4-ethoxyphenyl)acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 2-(4-benzyl-2-oxo-3-morpholinyl)-N-(4-ethoxyphenyl)acetamide has also been shown to have anticonvulsant effects, reducing the frequency and severity of seizures in animal models of epilepsy. Additionally, 2-(4-benzyl-2-oxo-3-morpholinyl)-N-(4-ethoxyphenyl)acetamide has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other insults.

Advantages and Limitations for Lab Experiments

2-(4-benzyl-2-oxo-3-morpholinyl)-N-(4-ethoxyphenyl)acetamide has several advantages for use in lab experiments. It is a readily available compound that can be synthesized in high purity and yield. It has also been extensively studied for its biological activities, making it a well-characterized compound for use in experiments. However, there are also limitations to the use of 2-(4-benzyl-2-oxo-3-morpholinyl)-N-(4-ethoxyphenyl)acetamide in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, 2-(4-benzyl-2-oxo-3-morpholinyl)-N-(4-ethoxyphenyl)acetamide has not been extensively studied in human subjects, so its potential for clinical use is not yet clear.

Future Directions

There are several future directions for research on 2-(4-benzyl-2-oxo-3-morpholinyl)-N-(4-ethoxyphenyl)acetamide. One area of interest is the development of more potent and selective analogs of 2-(4-benzyl-2-oxo-3-morpholinyl)-N-(4-ethoxyphenyl)acetamide that can be used as therapeutic agents for the treatment of various diseases. Another area of interest is the investigation of the mechanism of action of 2-(4-benzyl-2-oxo-3-morpholinyl)-N-(4-ethoxyphenyl)acetamide, which could lead to a better understanding of its biological activities and potential clinical applications. Additionally, there is a need for more studies on the safety and efficacy of 2-(4-benzyl-2-oxo-3-morpholinyl)-N-(4-ethoxyphenyl)acetamide in human subjects, which could pave the way for its use as a clinical therapeutic agent.

Scientific Research Applications

2-(4-benzyl-2-oxo-3-morpholinyl)-N-(4-ethoxyphenyl)acetamide has been studied extensively for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. 2-(4-benzyl-2-oxo-3-morpholinyl)-N-(4-ethoxyphenyl)acetamide has also been investigated for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 2-(4-benzyl-2-oxo-3-morpholinyl)-N-(4-ethoxyphenyl)acetamide has been shown to have potential as a chemotherapeutic agent for the treatment of cancer.

properties

IUPAC Name

2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-2-26-18-10-8-17(9-11-18)22-20(24)14-19-21(25)27-13-12-23(19)15-16-6-4-3-5-7-16/h3-11,19H,2,12-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDVBQLVDWGHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)OCCN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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